(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
CAS No.: 899395-07-4
Cat. No.: VC4630502
Molecular Formula: C19H21NO4
Molecular Weight: 327.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899395-07-4 |
|---|---|
| Molecular Formula | C19H21NO4 |
| Molecular Weight | 327.38 |
| IUPAC Name | (2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C19H21NO4/c1-4-20(5-2)11-15-16(21)9-8-14-18(22)17(24-19(14)15)10-13-7-6-12(3)23-13/h6-10,21H,4-5,11H2,1-3H3/b17-10- |
| Standard InChI Key | ABBXGIDDLAHSHZ-YVLHZVERSA-N |
| SMILES | CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O |
Introduction
Structural and Chemical Characteristics
The compound belongs to the benzofuran class, featuring a fused bicyclic system of benzene and furan rings. Its Z-configuration at the methylene linkage (C2 position) is critical for stereochemical specificity . Key structural features include:
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Benzofuran core: Provides aromatic stability and serves as a scaffold for functional group attachments.
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7-(Diethylaminomethyl) substituent: Introduces basicity and potential for hydrogen bonding, enhancing interaction with biological targets.
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6-Hydroxy group: Offers hydrogen-bonding capacity and redox activity, common in phenolic compounds with antioxidant properties.
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2-((5-Methylfuran-2-yl)methylene) group: The furan ring’s electron-rich nature may facilitate π-π interactions in molecular recognition .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁NO₄ | |
| Molecular Weight | 327.38 g/mol | |
| IUPAC Name | (2Z)-7-(Diethylaminomethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |
| SMILES | CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O |
Synthetic Pathways and Optimization
Synthesis of this compound involves multi-step organic reactions, as inferred from analogous benzofuran derivatives . A generalized approach includes:
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Benzofuran Core Formation:
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Functionalization at C7:
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Methylene-Furan Conjugation:
Key Challenges:
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Stereoselectivity: Achieving the Z-isomer requires precise control of reaction conditions (e.g., temperature, solvent polarity) .
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) are essential due to structural complexity .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Benzofuran 8 | PI3K | 2.21 nM | |
| Sorafenib (Reference) | VEGFR-2 | 31.2 nM | |
| EVT-2498853 | Antimicrobial | 12 µg/mL |
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: The diethylamino group enhances blood-brain barrier penetration, making it a candidate for neuroactive agents .
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Prodrug Development: Esterification of the hydroxy group could improve bioavailability .
Biochemical Probes
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Fluorescent Tagging: Methylfuran’s conjugation with π-systems allows use in imaging, as demonstrated in .
Future Research Directions
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